3-Chlorobenzylzinc chloride

Catalog No.
S1898519
CAS No.
312624-13-8
M.F
C7H6Cl2Zn
M. Wt
226.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzylzinc chloride

CAS Number

312624-13-8

Product Name

3-Chlorobenzylzinc chloride

IUPAC Name

1-chloro-3-methanidylbenzene;chlorozinc(1+)

Molecular Formula

C7H6Cl2Zn

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C7H6Cl.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

ICUOPRHOUZCMIM-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=CC=C1)Cl.Cl[Zn+]

Canonical SMILES

[CH2-]C1=CC(=CC=C1)Cl.Cl[Zn+]

Molecular Structure Analysis

The key feature of 3-Chlorobenzylzinc chloride is the zinc atom bonded to a chlorinated benzyl group (C6H4CH2Cl) and a chloride ion (Cl-). The presence of chlorine on the third position of the benzyl ring differentiates it from its positional isomer, 4-chlorobenzylzinc chloride, another common reagent [].


Chemical Reactions Analysis

3-Chlorobenzylzinc chloride is valued for its reactivity in various organic transformations. Here are some notable examples:

  • Negishi Coupling: This reaction couples an organic halide (RX) with an alkenyl halide (R'X) to form a new carbon-carbon bond using a palladium catalyst. 3-Chlorobenzylzinc chloride acts as the nucleophilic coupling partner, displacing the halide on the alkenyl halide.
RX  + R'X + Pd(0) -> R-R' + Pd(II)X2(RX = 3-chlorobenzyl halide, R'X = alkenyl halide)
  • Carbenoid Insertion: In the presence of a rhodium catalyst, 3-chlorobenzylzinc chloride can undergo insertion into a C-H bond to form a new carbon-carbon bond. This reaction allows for the introduction of the 3-chlorobenzyl group into various organic molecules.

Dates

Modify: 2023-08-16

Explore Compound Types